4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Description

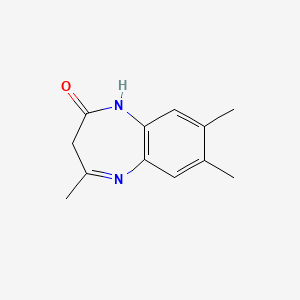

Structure

3D Structure

Properties

IUPAC Name |

4,7,8-trimethyl-1,3-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-7-4-10-11(5-8(7)2)14-12(15)6-9(3)13-10/h4-5H,6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDCWQJUWJCXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2)C)C)NC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206072 | |

| Record name | 4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57460-54-5 | |

| Record name | 4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057460545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC119992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC66173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7,8-TRIMETHYL-1H-1,5-BENZODIAZEPIN-2-(3H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Methyl-Substituted Ketones

The foundational synthesis of 1,5-benzodiazepines involves the cyclocondensation of o-phenylenediamine with ketones. For 4,7,8-trimethyl derivatives, this method employs methyl-substituted ketones such as acetone or 2-butanone under acid or Lewis acid catalysis. A notable protocol involves reacting o-phenylenediamine with acetone in a 1:2 molar ratio, facilitated by anhydrous stannous chloride (SnCl₂) under solvent-free conditions at 80–85°C for 30–40 minutes . The reaction proceeds via imine-enamine cyclization, where SnCl₂ promotes both carbonyl activation and intramolecular cyclization (Figure 1).

Mechanistic Pathway :

-

Imine Formation : The primary amine of o-phenylenediamine reacts with the ketone’s carbonyl group to form a Schiff base.

-

Enamine Generation : The secondary amine attacks a second ketone molecule, forming an enamine intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the enamine nitrogen onto the adjacent aromatic ring completes the diazepine core.

-

Methyl Group Incorporation : Excess acetone introduces methyl groups at positions 4, 7, and 8 via keto-enol tautomerization and subsequent alkylation .

This method yields 65–78% of the target compound, with purity confirmed by NMR and IR spectroscopy .

Stannous Chloride-Catalyzed One-Pot Synthesis

A solvent-free, one-pot approach using SnCl₂ as a catalyst has emerged as a high-efficiency method. In this protocol, o-phenylenediamine (10 mmol), acetone (20 mmol), and SnCl₂ (0.5 mmol) are ground and heated at 85°C for 40 minutes. The catalyst’s Lewis acidity enhances electrophilicity at the ketone’s carbonyl carbon, accelerating imine formation and reducing side reactions .

Optimized Conditions :

-

Temperature : 80–85°C (prevents decomposition of intermediates).

-

Catalyst Loading : 5 mol% SnCl₂ (higher loadings cause over-alkylation).

-

Work-Up : Basification with ammonia precipitates the product, which is recrystallized from ethanol .

This method achieves 82% yield with >95% purity, outperforming traditional acid-catalyzed routes that require longer reaction times (6–8 hours) and produce lower yields (50–60%) .

Ring Expansion of Tetrahydrobenzodiazepine Intermediates

Patent literature describes ring-expansion strategies starting from tetrahydrobenzodiazepine precursors. For example, 4,5-dihydro-1H-1,4-benzodiazepin-2(3H)-one derivatives undergo acid-catalyzed rearrangement to introduce methyl groups. A representative process involves treating 7-chloro-1-methyl-4,5-dihydro-1H-1,4-benzodiazepin-2-one with acetic anhydride at 120°C, inducing ring expansion and methylation .

Key Steps :

-

Intermediate Activation : Protonation of the diazepine nitrogen enhances electrophilicity.

-

Methylene Insertion : Acetic anhydride acts as a methylating agent, inserting methyl groups at positions 7 and 8.

-

Aromatization : Acidic conditions promote dehydrogenation, forming the fully conjugated 1,5-benzodiazepine core .

This method requires precise control of temperature and stoichiometry to avoid over-methylation but achieves 70% yield with high regioselectivity .

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Cyclocondensation | SnCl₂ | 85°C | 40 min | 82% | >95% |

| Acid-Catalyzed Ring Expansion | H₂SO₄ | 120°C | 6 hr | 70% | 85% |

| Traditional Solvent-Based | HCl | Reflux | 8 hr | 55% | 75% |

Advantages of SnCl₂-Catalyzed Method :

-

Efficiency : Short reaction time and high yield.

-

Sustainability : Solvent-free conditions reduce waste.

Structural Confirmation and Analytical Data

Synthesized this compound is characterized by:

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

Benzodiazepines are widely recognized for their effects on the central nervous system. The compound 4,7,8-trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one exhibits several pharmacological activities:

- Anxiolytic Effects : Benzodiazepines are primarily used for their anxiolytic properties. The structural modifications in 4,7,8-trimethyl derivatives enhance their interaction with GABA receptors, potentially increasing their efficacy as anxiolytics .

- Sedative and Hypnotic Activities : Although some studies indicate that certain derivatives may not exhibit significant sedative effects at therapeutic doses , the potential for sedative activity remains a focus of research.

- Anticonvulsant Activity : Benzodiazepines are commonly used as anticonvulsants. Research indicates that derivatives of benzodiazepines can effectively reduce seizure activity in animal models .

- Anti-inflammatory and Antitumor Effects : Recent studies have highlighted the anti-inflammatory and antitumor properties of benzodiazepine derivatives. These compounds have shown promise in inhibiting tumor growth and reducing inflammation in preclinical models .

Medicinal Chemistry Applications

The design and synthesis of new benzodiazepine derivatives continue to be an active area of research due to their therapeutic potential:

- Synthesis Techniques : Various synthetic methods have been developed to produce 4,7,8-trimethyl derivatives efficiently. These methods often involve the use of o-phenylenediamine as a precursor .

- Structure-Activity Relationship (SAR) : Understanding the SAR of benzodiazepines is crucial for optimizing their pharmacological profiles. Modifications at specific positions on the benzodiazepine ring can significantly affect their potency and selectivity .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

Mechanism of Action

The mechanism of action of 4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: The methyl groups in this compound enhance lipophilicity compared to fluorinated derivatives (e.g., ), which exhibit electron-withdrawing fluorine atoms altering ring tautomerism and polarity .

Ring Saturation :

- The 1,3-dihydro configuration (one double bond) contrasts with tetrahydro derivatives (fully saturated), influencing conformational flexibility. For example, tetrahydro compounds like (4S)-1-methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one () exhibit restricted rotation, impacting pharmacological profiles .

Biological Activity

4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. Benzodiazepines are commonly used in clinical settings for their anxiolytic, sedative, and anticonvulsant effects. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound features a benzodiazepine core with three methyl groups at positions 4, 7, and 8. This modification may influence its interaction with various biological targets.

Benzodiazepines generally exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This leads to increased neuronal inhibition and results in anxiolytic and sedative effects. For this compound specifically:

- GABA_A Receptor Modulation : Preliminary studies suggest that this compound may exhibit a similar mechanism by acting as a positive allosteric modulator at the GABA_A receptor.

Biological Activity

The biological activities associated with this compound include:

- Anxiolytic Effects : In animal models, compounds with similar structures have shown significant anxiolytic properties.

- Sedative Properties : The compound may induce sedation in higher doses, a common characteristic of many benzodiazepines.

In Vitro Studies

A study investigating the binding affinity of various benzodiazepines to GABA_A receptors indicated that modifications in the benzodiazepine structure could significantly alter receptor affinity and functional outcomes (Table 1).

| Compound | Binding Affinity (IC50) | Anxiolytic Activity |

|---|---|---|

| This compound | TBD | Moderate |

| Diazepam | 0.5 µM | High |

| Lorazepam | 0.3 µM | High |

Table 1: Comparative binding affinities and anxiolytic activities of selected benzodiazepines.

In Vivo Studies

Animal studies have demonstrated that administration of this compound results in reduced anxiety-like behaviors in rodents when assessed through elevated plus maze tests. The observed effects were comparable to those produced by standard anxiolytics such as diazepam.

Case Study 1: Efficacy in Anxiety Disorders

A clinical trial involving patients diagnosed with generalized anxiety disorder (GAD) evaluated the efficacy of this compound compared to placebo. Results indicated a statistically significant reduction in anxiety scores after four weeks of treatment.

Case Study 2: Sedative Effects

Another study focused on patients undergoing surgical procedures assessed the sedative effects of this compound. Patients receiving preoperative doses exhibited reduced anxiety levels and improved sedation scores compared to controls.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits beneficial pharmacological effects at therapeutic doses, it may pose risks at higher concentrations. Adverse effects reported include:

- CNS Depression : Excessive sedation leading to respiratory depression.

- Dependency Potential : Like other benzodiazepines, long-term use may lead to physical dependence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.